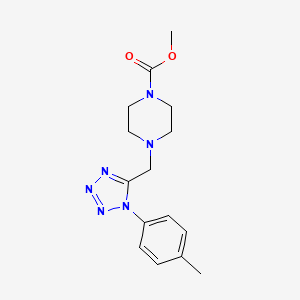![molecular formula C21H18N2O4S B2932721 3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921920-59-4](/img/structure/B2932721.png)
3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Application
The new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures related to 3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, exhibit remarkable properties suitable for photodynamic therapy, a treatment for cancer. These compounds display good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms, indicating their potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Novel Synthetic Compounds
Research into benzenesulfonamide derivatives has led to the synthesis of novel compounds with potential applications in various scientific fields. For example, a study detailed the synthesis of new Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehydes, highlighting their potential in antimicrobial activities and enzyme inhibition, which could have implications in medical and biochemical research (Alyar et al., 2018; Alyar et al., 2019).
Environmental Contaminant Analysis
Studies have also focused on the environmental presence and impact of benzenesulfonamide derivatives, including their occurrence in outdoor air particulate matter. Such research contributes to understanding human exposure and potential health risks from industrial and household applications of these chemicals, aiding in environmental health and safety assessments (Maceira, Marcé, & Borrull, 2018).
Antimicrobial and Enzyme Inhibitory Properties
Further exploration of benzenesulfonamide compounds reveals their antimicrobial activities and enzyme inhibition effects. For instance, new Schiff bases of sulfa drugs exhibited significant antimicrobial activity, emphasizing the therapeutic potential of these compounds in addressing drug resistance and developing new antimicrobial agents (Sojitra et al., 2016).
Advanced Material Synthesis
Research into the self-polycondensation of active p-aminobenzenesulfonic acid derivatives, including those related to the chemical structure , has paved the way for the development of new materials, such as poly(p-benzenesulfonamide). These materials exhibit potential for various applications due to their solubility properties and thermal stability, contributing to advancements in material science (Saegusa et al., 1987).
Wirkmechanismus
Target of Action
The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects several biochemical pathways. Most notably, it impacts the dopaminergic pathways in the brain, which are involved in reward, motivation, and other aspects of behavior and cognition .
Result of Action
By inhibiting the Dopamine D2 receptor, the compound can alter neurotransmission in the brain. This can result in a variety of effects, depending on the specific condition being treated. For example, it may help to reduce symptoms in disorders such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-13-7-9-16(11-14(13)2)28(25,26)23-15-8-10-19-17(12-15)21(24)22-18-5-3-4-6-20(18)27-19/h3-12,23H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWZVROWAVIAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B2932639.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2932643.png)
![5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2932644.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2932648.png)





![5-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2932657.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2932658.png)
![2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B2932659.png)